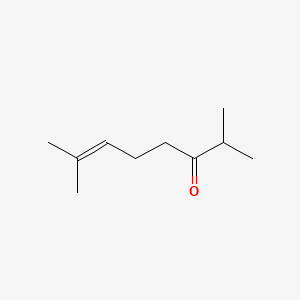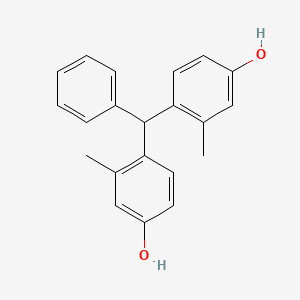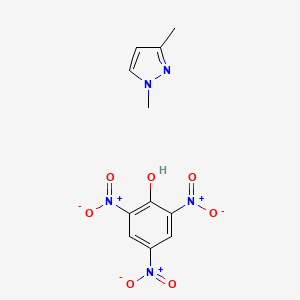
1,3-Dimethylpyrazole;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylpyrazole;2,4,6-trinitrophenol: is a compound that combines the properties of both 1,3-dimethylpyrazole and 2,4,6-trinitrophenol. 1,3-Dimethylpyrazole is a nitrogen-containing heterocyclic compound, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethylpyrazole can be synthesized through the reaction of hydrazine with acetylacetone under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to yield 1,3-dimethylpyrazole .
2,4,6-Trinitrophenol is commonly synthesized by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without over-nitration .
Industrial Production Methods: Industrial production of 1,3-dimethylpyrazole involves similar synthetic routes but on a larger scale, often using continuous flow reactors to optimize yield and efficiency. For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-dicarboxylic acid derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
2,4,6-Trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenol derivatives.
Nucleophilic Substitution: It can react with nucleophiles to form various substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Major Products:
Oxidation of 1,3-Dimethylpyrazole: Produces pyrazole-3,5-dicarboxylic acid derivatives.
Reduction of 2,4,6-Trinitrophenol: Produces aminophenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dimethylpyrazole is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties .
Biology and Medicine: 2,4,6-Trinitrophenol is used in biochemical assays and as a reagent for detecting proteins and amino acids due to its ability to form colored complexes .
Industry: 1,3-Dimethylpyrazole is used as a nitrification inhibitor in agriculture to improve nitrogen use efficiency in crops . 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a stabilizer for certain materials .
Wirkmechanismus
1,3-Dimethylpyrazole: The compound acts as a nitrification inhibitor by chelating metal ions required by nitrifying bacteria, thereby inhibiting the activity of enzymes involved in the nitrification process .
2,4,6-Trinitrophenol: The compound exerts its effects through its nitro groups, which can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: Another nitrogen-containing heterocyclic compound used in similar applications as 1,3-dimethylpyrazole.
2,4-Dinitrophenol: A nitroaromatic compound similar to 2,4,6-trinitrophenol but with two nitro groups instead of three.
Uniqueness: 1,3-Dimethylpyrazole is unique due to its specific substitution pattern, which affects its reactivity and binding properties. 2,4,6-Trinitrophenol is unique due to its high nitration level, making it more reactive and explosive compared to other nitrophenols .
Eigenschaften
CAS-Nummer |
1706-37-2 |
|---|---|
Molekularformel |
C11H11N5O7 |
Molekulargewicht |
325.23 g/mol |
IUPAC-Name |
1,3-dimethylpyrazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-5-3-4-7(2)6-5/h1-2,10H;3-4H,1-2H3 |
InChI-Schlüssel |
COAAPUBFXYLENY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



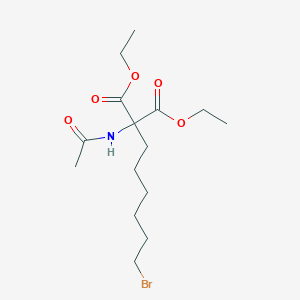
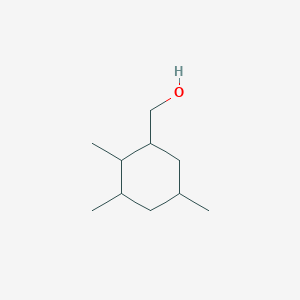
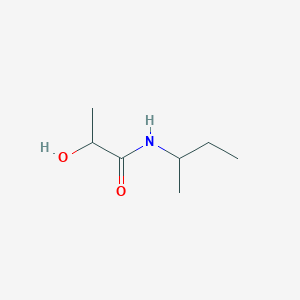




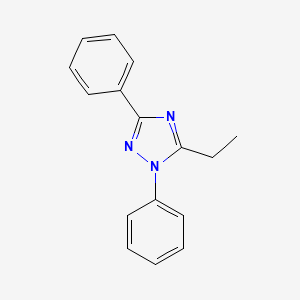
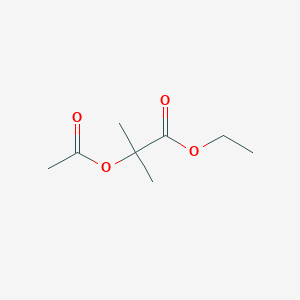

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
